3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: is a synthetic organic compound characterized by its unique structure, which includes a pyrrolone ring substituted with dichloro, hydroxy, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: Starting from a suitable precursor such as a substituted acetoacetate, the pyrrolone ring can be formed through cyclization reactions.
Introduction of Chlorine Atoms: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro substituents.
Attachment of the Morpholinoethyl Group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxy group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chlorinated and hydroxylated pyrrolone derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the dichloro and hydroxy groups may enhance its binding affinity and specificity towards these targets. The morpholinoethyl group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one: Lacks the morpholinoethyl group.
3,4-Dichloro-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Lacks the hydroxy group.
5-Hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one: Lacks the dichloro groups.
Uniqueness
The presence of both dichloro and hydroxy groups, along with the morpholinoethyl substituent, makes 3,4-Dichloro-5-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions that can be exploited for different purposes. The compound’s mechanism of action and comparison with similar compounds highlight its potential for further research and development.
Properties
IUPAC Name |
3,4-dichloro-2-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2O3/c11-7-8(12)10(16)14(9(7)15)2-1-13-3-5-17-6-4-13/h9,15H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQNVLUQFTGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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